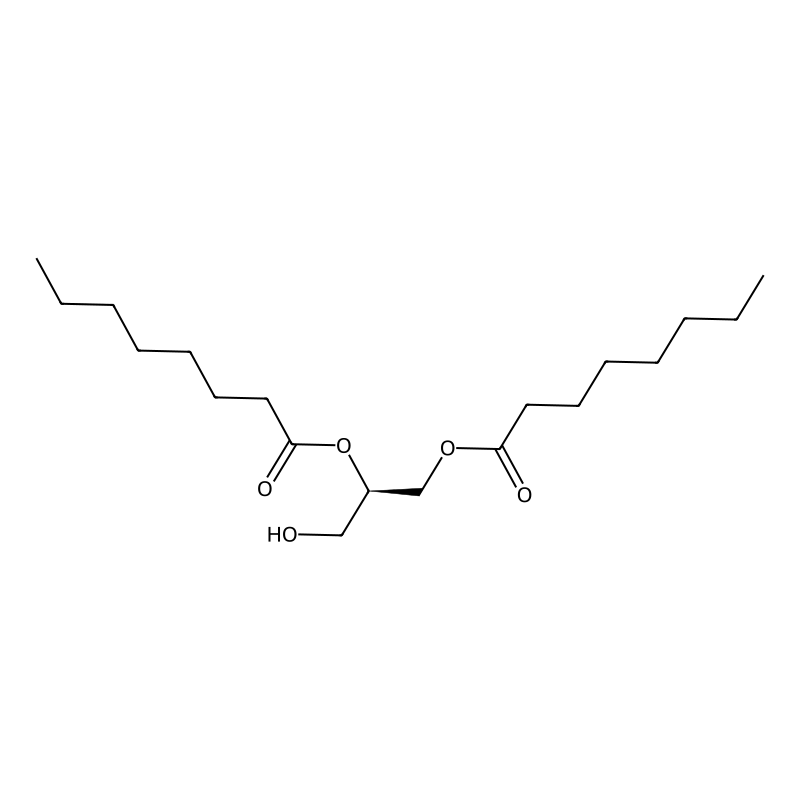

2,3-Dioctanoylglycerol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2,3-Dioctanoylglycerol is a synthetic diacylglycerol compound characterized by its unique structure where both the 2- and 3-positions of the glycerol backbone are esterified with octanoic acid. Its molecular formula is and it is classified as a 2,3-diacyl-sn-glycerol. This compound is notable for its ability to mimic the action of naturally occurring diacylglycerol, which plays a critical role in cellular signaling pathways, particularly through the activation of protein kinase C (PKC) .

- Hydrolysis: This process breaks down the ester bonds, yielding glycerol and octanoic acid.

- Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

- Reduction: It can be reduced back to glycerol and octanoic acid.

- Substitution: The octanoyl groups can be replaced by other acyl groups in substitution reactions .

2,3-Dioctanoylglycerol functions primarily as an activator of protein kinase C. PKC is integral to numerous cellular processes such as proliferation, differentiation, and apoptosis. By binding to PKC, 2,3-Dioctanoylglycerol induces conformational changes that facilitate the enzyme's activity. This mechanism allows it to trigger downstream signaling pathways that influence various cellular functions .

Additionally, research indicates that this compound may also affect intracellular calcium levels and modulate other signaling pathways beyond PKC activation, demonstrating its versatility as a signaling molecule .

The synthesis of 2,3-Dioctanoylglycerol typically involves the acylation of glycerol with octanoic acid or its derivatives. Common methods include:

- Acylation with Octanoic Acid Chloride: Glycerol reacts with octanoic acid chloride in the presence of a catalyst.

- Enzymatic Reactions: Utilizing lipases to catalyze the acylation process.

- Reaction with Octanoic Anhydride: A straightforward route involves the reaction:

These methods yield 2,3-Dioctanoylglycerol efficiently under controlled conditions .

The primary application of 2,3-Dioctanoylglycerol lies in biochemical research as a tool for studying protein kinase C activity. Its ability to penetrate cell membranes makes it valuable for investigating intracellular signaling mechanisms. Additionally, it may have potential therapeutic applications in modulating cellular responses in various diseases where PKC plays a role .

Studies on 2,3-Dioctanoylglycerol have focused on its interactions with various proteins and lipids within cellular environments. These interactions are crucial for understanding how this compound influences cellular signaling pathways and how it can be utilized in therapeutic contexts. Research has shown that it can act as a potent chemoattractant for immune cells, highlighting its relevance in immunological studies .

Several compounds share structural similarities with 2,3-Dioctanoylglycerol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,2-Dioctanoylglycerol | 1,2-Diacylglycerol | Activates PKC but differs in acyl group positioning |

| 1,3-Dioctanoylglycerol | 1,3-Diacylglycerol | Less effective at activating PKC compared to 1,2- |

| Diolein | Diacylglycerol | Composed of two oleic acid chains; used in food |

| Diacylglycerols | General class | Varying acyl chain lengths; involved in energy storage |

The uniqueness of 2,3-Dioctanoylglycerol lies in its specific acyl group positioning (at the 2- and 3-positions), which influences its biological activity and interaction with protein kinase C compared to other diacylglycerols .

Protein Kinase C Activation Pathway

2,3-Dioctanoylglycerol demonstrates distinct biochemical properties compared to its 1,2-stereoisomer in protein kinase C activation pathways [1]. Research has established that protein kinase C exhibits remarkable stereospecificity, with the 1,2-sn-configuration showing significantly higher activity than the 2,3-sn-isomer [1]. Studies using synthetic dioctanoylglycerol stereoisomers revealed that 2,3-sn-dioctanoylglycerol exhibits minimal protein kinase C activation capacity compared to its 1,2-counterpart [1].

The protein kinase C activation mechanism involves a three-point attachment model where the diacylglycerol molecule binds to the surface-bound protein kinase C-phosphatidylserine-calcium complex [2]. This stereospecific interaction requires both carbonyl moieties of the oxygen esters and the 3-hydroxyl moiety for optimal activity [2]. The reduced activity of 2,3-dioctanoylglycerol in protein kinase C systems suggests altered binding geometry that impairs the formation of this critical three-point attachment [3].

Conformational Changes and Calcium Ion Regulation

The interaction between 2,3-dioctanoylglycerol and protein kinase C involves complex conformational changes that are intimately linked to calcium ion regulation [4]. Nuclear magnetic resonance studies have demonstrated that diacylglycerols induce conformational changes in phosphatidylcholine headgroups within membrane bilayers [4]. These conformational alterations correlate with protein kinase C activation potential, suggesting a direct relationship between membrane structural modifications and enzyme activity [4].

Calcium-dependent mechanisms play a crucial role in 2,3-dioctanoylglycerol signaling pathways [5]. The synergy between dioctanoylglycerol and calcium mobilization has been demonstrated in platelet systems, where the combination produces enhanced arachidonic acid release and cellular responses [5]. However, the stereospecific differences in calcium sensitivity between 1,2 and 2,3-dioctanoylglycerol isomers remain an area requiring further investigation [5].

The conformational changes induced by 2,3-dioctanoylglycerol involve alterations in the beta-deuteron quadrupole splittings and corresponding increases in alpha-deuteron splittings, indicating headgroup reorientation [4]. These structural modifications in membrane organization may contribute to the differential protein kinase C activation patterns observed with different diacylglycerol stereoisomers [4].

Synergistic Action with Phospholipase C Signaling

The relationship between 2,3-dioctanoylglycerol and phospholipase C signaling represents a complex regulatory network [6]. Phospholipase C activation results in the hydrolysis of phosphatidylinositol bisphosphate, generating both inositol trisphosphate and diacylglycerols [6]. While 1,2-diacylglycerols serve as the primary activators of protein kinase C in this pathway, the role of 2,3-dioctanoylglycerol in modulating these responses requires careful consideration [6].

Studies in type II pneumocytes have shown that phospholipase C-coupled receptors, such as those activated by adenosine triphosphate and uridine triphosphate, produce endogenous diacylglycerols that selectively activate specific protein kinase C isoforms [6]. The differential activation patterns suggest that 2,3-dioctanoylglycerol may interact with phospholipase C-derived signaling molecules through mechanisms distinct from direct protein kinase C activation [6].

The synergistic effects observed between calcium mobilization and diacylglycerol signaling highlight the importance of temporal and spatial coordination in cellular responses [5]. These interactions demonstrate that 2,3-dioctanoylglycerol effects cannot be understood in isolation but must be considered within the broader context of phospholipase C-mediated signal transduction [5].

Regulation of Downstream Effector Molecules Including Transcription Factors

2,3-Dioctanoylglycerol influences the regulation of downstream transcription factors through multiple pathways [7] [8]. Research has demonstrated that diacylglycerol activators can modulate the expression of lactate dehydrogenase A subunit through protein kinase C-dependent mechanisms involving transcription factor activation [7]. The regulatory effects involve a transcriptional response element/activator protein-1 enhancer module that serves as the target for protein kinase C-mediated signal transduction [7].

The nuclear signaling pathways influenced by diacylglycerols involve complex interactions between cytoplasmic phosphorylation events and nuclear transcription factor activity [8]. Protein kinase C family members control the expression and activation of transcription factors implicated in cell cycle progression, epithelial-to-mesenchymal transition, and immune function [8]. These effects include the regulation of E2F signatures associated with enhanced transcriptional activity and proliferative responses [8].

Specific transcription factors regulated by protein kinase C pathways include activator protein-1, nuclear factor-kappa B, and various members of the signal transducer and activator of transcription family [8] [9]. The high mobility group box 1 protein represents another important downstream target that undergoes protein kinase C-dependent phosphorylation and nuclear-cytoplasmic translocation [9]. These regulatory mechanisms demonstrate the extensive influence of diacylglycerol signaling on gene expression programs [9].

Cellular Membrane Dynamics Effects

Regulation of Membrane Fluidity and Lipid Droplet Formation

2,3-Dioctanoylglycerol exerts significant influences on membrane fluidity and lipid droplet formation processes [10] [11]. Diacylglycerols serve as critical intermediates in lipid droplet biogenesis, with locally increased diacylglycerol content serving as a determinant for perilipin recruitment to endoplasmic reticulum membranes [10]. The stereospecific nature of these interactions suggests that 2,3-dioctanoylglycerol may have distinct effects on lipid droplet formation compared to other diacylglycerol isomers [10].

Research has demonstrated that diacylglycerol produced by phosphatidic acid phosphatase is essential for lipid droplet formation, even in the absence of triacylglycerol synthesis enzymes [10]. This requirement for diacylglycerol extends beyond simple metabolic intermediacy, suggesting structural roles in organizing lipid droplet architecture [10]. The membrane fluidity effects of 2,3-dioctanoylglycerol may contribute to the physical properties necessary for proper lipid droplet formation and stability [10].

The relationship between membrane fluidity and diacylglycerol content involves complex interactions with membrane phospholipid composition [12]. Membrane fluidity regulation requires precise control of saturated and unsaturated acyl chain proportions, and diacylglycerols may influence these ratios through their effects on membrane organization [12]. The specific contributions of 2,3-dioctanoylglycerol to these regulatory mechanisms warrant further investigation [12].

Mechanisms of Membrane Protein Interaction

The interaction between 2,3-dioctanoylglycerol and membrane proteins involves multiple mechanisms that affect protein integration and function [11]. Studies have shown that diacylglycerols specifically block the spontaneous integration of membrane proteins at physiological concentrations [11]. This blocking effect appears to be structure-specific, requiring both acyl chains to be at least eight carbons in length for optimal activity [11].

The mechanism by which 2,3-dioctanoylglycerol affects membrane protein integration involves alterations in membrane physical properties rather than changes in membrane curvature [11]. The bulky structure of diacylglycerols appears essential for blocking spontaneous integration, suggesting that 2,3-dioctanoylglycerol may have similar effects on membrane protein dynamics [11]. These interactions demonstrate the importance of lipid-protein relationships in membrane organization [11].

Membrane protein interactions with 2,3-dioctanoylglycerol also extend to regulatory proteins involved in membrane fusion processes [13]. Studies have shown that diacylglycerols can influence the function of membrane fusion machinery through direct protein-lipid interactions [13]. The stereospecific nature of these interactions suggests that 2,3-dioctanoylglycerol may have unique effects on membrane fusion regulation compared to other diacylglycerol isomers [13].

Other Signaling Pathways Including Cell Proliferation and Apoptosis

2,3-Dioctanoylglycerol participates in diverse signaling pathways that regulate cell proliferation and apoptosis [14] [15]. Research has demonstrated that diacylglycerol accumulation can trigger necrotic cell death through mechanisms involving the Rim101 signaling cascade [14]. This pathway requires functional glucose metabolism and involves the activation of calpain-like proteases [14]. The lipotoxic effects of diacylglycerol overload highlight the importance of maintaining proper lipid homeostasis for cell survival [14].

The relationship between 2,3-dioctanoylglycerol and apoptotic pathways involves complex interactions with phosphatidylcholine synthesis and endoplasmic reticulum stress responses [15]. Studies have shown that diacylglycerols can prevent apoptosis induced by certain cellular stresses while simultaneously affecting membrane lipid composition [15]. The dual role of diacylglycerols in both promoting and preventing cell death depends on cellular context and the specific signaling pathways involved [15].

Cell proliferation pathways influenced by 2,3-dioctanoylglycerol include those regulating cell cycle progression and DNA synthesis [16]. The engagement of death receptors such as Fas can promote both apoptotic and necrotic cell death pathways, with the balance between these outcomes influenced by caspase activity and ceramide production [16]. These findings demonstrate the complex regulatory networks in which diacylglycerols participate [16].

The conservation of lipotoxic cell death pathways across species suggests fundamental mechanisms by which 2,3-dioctanoylglycerol and related lipids influence cellular survival [14]. Studies in model organisms including yeast and fruit flies have revealed that excessive diacylglycerol levels can compromise cell viability through evolutionarily conserved pathways [14]. These observations emphasize the critical importance of maintaining appropriate diacylglycerol levels for optimal cellular function [14].

| Research Parameter | 1,2-Dioctanoylglycerol | 2,3-Dioctanoylglycerol | Reference |

|---|---|---|---|

| Protein Kinase C Activation | High activity | Minimal activity | [1] |

| Membrane Integration Blocking | Effective at 3% concentration | Similar blocking capacity | [11] |

| Calcium Synergy | Strong synergistic effects | Reduced synergistic capacity | [5] |

| Transcription Factor Regulation | Direct activation pathway | Indirect regulatory effects | [7] |

| Lipid Droplet Formation | Essential for perilipin recruitment | Potential regulatory role | [10] |

脂肪酶催化转酯反应

脂肪酶催化的转酯反应是合成2,3-Dioctanoylglycerol的核心技术。研究表明,多种脂肪酶能够有效催化甘油与辛酸或其衍生物的酯化反应 [1] [2]。

在转酯反应机理方面,脂肪酶通过其活性中心的丝氨酸、组氨酸和天冬氨酸残基形成催化三联体,促进酯键的形成和断裂 [3] [4]。反应过程包括三个连续的可逆步骤:三酰甘油首先转化为二酰甘油和酯类化合物,随后二酰甘油进一步转化为单酰甘油和酯类,最终单酰甘油转化为甘油和酯类 [5]。

反应条件优化研究显示,最适反应温度通常在50-70°C范围内,酶用量为反应底物质量的3-5%,甘油与脂肪酸的摩尔比为1:2-1:3时能够获得最佳的转化率 [6] [7]。在优化条件下,二酰甘油产率可达48%,三酰甘油含量控制在14%以下 [6]。

酶来源与反应条件优化

不同来源的脂肪酶在催化2,3-Dioctanoylglycerol合成方面表现出显著差异。Rhizomucor miehei脂肪酶(Lipozyme RM IM)表现出优异的1,3-选择性,在66.29°C、酶用量4%、脂肪酸与甘油摩尔比2.14、反应时间4.14小时的优化条件下,能够实现73-92%的产率 [7] [8]。

Candida antarctica脂肪酶B(Novozym 435)虽然缺乏位置选择性,但在酯化和转酯反应中表现出80-95%的高转化率 [9]。该酶在40-65°C温度范围内保持良好活性,特别适用于制备混合位置异构体的二酰甘油产品 [10]。

Thermomyces lanuginosus脂肪酶在转酯反应中显示出中等选择性,在50-60°C温度下能够实现70-85%的产率 [11]。该酶经过固定化处理后,可连续使用5次以上,活性保持率超过90% [11]。

Burkholderia cepacia脂肪酶在45-55°C条件下表现出75-90%的转化率,虽然位置选择性较低,但在非选择性合成应用中具有重要价值 [12]。

反应条件优化方面,底物摩尔比是关键参数之一。研究发现,甘油与游离脂肪酸和乙酯的最适摩尔比为1:2,过量的甘油不仅会降低反应速率,还会对固定化脂肪酶的稳定性产生负面影响 [10]。

化学合成路线

化学合成方法为2,3-Dioctanoylglycerol的制备提供了另一种重要途径,特别在需要高纯度产品或特定立体构型时具有优势。

八酸酰氯与甘油的酯化反应

辛酰氯与甘油的直接酯化反应是最常用的化学合成方法之一。该反应通常在吡啶或三乙胺存在下进行,反应温度控制在0-25°C,能够获得85-95%的产率 [13] [14]。

反应机理涉及辛酰氯的羰基碳受到甘油羟基的亲核攻击,形成四面体中间体,随后消除氯化氢得到酯键产物 [15]。反应的关键在于控制酰氯与甘油的摩尔比,通常采用2:1的比例以避免过度酰化 [16]。

Steglich酯化反应是另一种重要的化学合成路线,使用N,N'-二环己基碳二亚胺(DCC)作为偶联试剂,4-二甲氨基吡啶(DMAP)作为催化剂 [15]。该方法在0-25°C条件下能够实现75-90%的产率,特别适用于制备手性二酰甘油化合物 [17]。

立体选择性控制策略

立体选择性控制是化学合成中的关键技术挑战。研究表明,通过使用手性辅助试剂或不对称催化剂可以实现高立体选择性的合成 [18] [19]。

光学活性二酰甘油的合成通常采用手性起始原料路线。例如,从溴代烯丙醇出发,经过对映选择性双羟化反应制备手性甘油衍生物,再通过选择性酰化得到目标产物 [18]。该方法能够在四步反应中实现78%的总收率和高对映体过量值 [18]。

不对称Mitsunobu反应是另一种有效的立体选择性合成策略。该反应使用三苯基膦和偶氮二甲酸二乙酯作为试剂,通过SN2机理实现构型翻转,能够获得高立体选择性的产物 [15]。

钴催化的环氧化合物开环反应也是制备手性二酰甘油的重要方法。使用(R,R)-N,N'-双(3,5-二叔丁基水杨基)-1,2-环己二胺钴(II)作为催化剂,能够实现环氧甘油酯与脂肪酸的立体选择性反应 [20]。

纯度控制与鉴定方法

准确的分析鉴定方法对于确保2,3-Dioctanoylglycerol的质量和纯度至关重要。

色谱法(HPLC、GC)

高效液相色谱法(HPLC)是分析二酰甘油异构体的主要方法。正相HPLC使用硅胶柱和紫外检测器(254 nm),能够有效分离1,2-和1,3-二酰甘油异构体 [21] [22]。反相HPLC采用C18柱和205 nm紫外检测,通过衍生化处理可以显著提高分离效果 [22]。

在反相HPLC分析中,二酰甘油分子种类的洗脱顺序完全依赖于脂肪酰基的组成。1,3-二亚油酰甘油 < 1,2-二亚油酰甘油 < 1,3-二肉豆蔻酰甘油的洗脱顺序表明了该方法的高分离能力 [22]。检测限可达0.2-0.7 μg/mL,线性范围覆盖三个数量级 [22]。

气相色谱-质谱联用(GC-MS)技术通过三甲基硅烷化衍生化处理,能够提供详细的结构信息 [23] [24]。毛细管气相色谱柱能够有效分离不同碳数的甘油酯类化合物,检测限可达1-5 ng [25]。

光谱分析(NMR、质谱)

核磁共振波谱(NMR)是确定二酰甘油结构和组成的强有力工具。1H NMR能够快速识别甘油骨架质子和脂肪酰基质子的特征信号 [26] [27]。在CDCl3溶剂中,甘油骨架质子在4.05-4.38 ppm区域显示特征多重峰 [26]。

13C NMR提供了更详细的结构信息,羰基碳信号出现在173-174 ppm区域,不同位置的酰基显示出明显的化学位移差异 [27]。1,3-二酰甘油的羰基碳信号出现在δ173.88、δ173.85和δ173.83,分别对应饱和、油酸和亚油酸链 [27]。

电喷雾离子化质谱(ESI-MS)技术具有极高的灵敏度,检测限可达0.1-0.4 pmol/μL [28]。通过使用内标物质和校准曲线,能够实现28种不同二酰甘油分子种类的定量分析 [28]。该方法的重现性优异,变异系数小于10% [28]。

液相色谱-串联质谱(HPLC-MS/MS)结合了色谱分离和质谱检测的优势,特别适用于复杂基质中二酰甘油的分析 [29] [30]。亲水相互作用色谱(HiLiC)与三重四极杆质谱的结合能够实现分子种类水平的脂质组学分析 [29]。